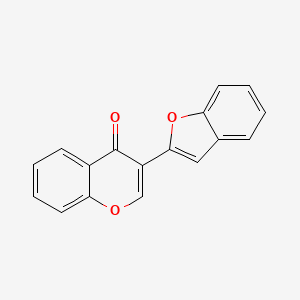

3-(1-benzofuran-2-yl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-benzofuran-2-yl)-4H-chromen-4-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds involves various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .Applications De Recherche Scientifique

Fluorescence and Photophysical Properties

The fluorescence quenching of biologically active coumarin derivatives, including those related to 3-(1-benzofuran-2-yl)-4H-chromen-4-one, by aniline in binary solvent mixtures has been studied extensively. These studies shed light on the static and dynamic quenching processes, providing insights into the photophysical properties of these compounds and their potential applications in fluorescence-based sensors and molecular probes (Evale & Hanagodimath, 2009).

Polymer Science

Research into the dielectric and thermal properties of methacrylate polymers bearing chalcone side groups, synthesized from reactions involving 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, highlights the relevance of such compounds in creating materials with tailored dielectric properties. These materials find applications in electronics and as insulators, demonstrating the versatility of this compound derivatives in materials science (Çelik & Coskun, 2018).

Medicinal Chemistry

Synthetic approaches to creating novel compounds with potential biological activities have been explored. For instance, the synthesis of β-amino carbonyl derivatives of coumarin and benzofuran, including this compound, has been reported. These compounds have been evaluated for antimicrobial and antioxidant activities, showcasing the pharmaceutical applications of these molecules (Kenchappa et al., 2013).

Anticancer Studies

The synthesis and in vitro cytotoxic evaluation of hexahydroquinoline derivatives containing the benzofuran moiety have shown promising inhibitory effects against human hepatocellular carcinoma cell lines. These studies not only highlight the potential of this compound derivatives as anticancer agents but also offer a foundation for further research into their mechanism of action and therapeutic efficacy (El-Deen et al., 2016).

Electrochemistry

An electrochemical study focused on a benzofuran derivative in a modified electrode-based CNT/ionic liquids setup for determining nanomolar concentrations of hydrazine illustrates the potential of these compounds in analytical chemistry, particularly in the development of sensitive and selective sensors (Mazloum‐Ardakani & Khoshroo, 2013).

Green Chemistry

A notable advancement in green chemistry is the catalyst-free, solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating an eco-friendly approach to synthesizing complex molecules with potential applications in drug development and materials science (Kumar et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “1-(1-Benzofuran-2-yl)-2-bromoethan-1-one”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Orientations Futures

Benzofuran compounds, including “3-(1-benzofuran-2-yl)-4H-chromen-4-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research could focus on exploring their full therapeutic potential for the treatment of various diseases .

Mécanisme D'action

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications as pharmacological agents .

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells

Biochemical Pathways

Benzofuran compounds are known to have a broad range of clinical uses, indicating diverse pharmacological activities . This suggests that these compounds may affect multiple biochemical pathways, leading to their observed biological activities.

Pharmacokinetics

The bioavailability of benzofuran compounds is generally considered to be good due to their versatile and unique physicochemical properties .

Result of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that these compounds may induce cell death or inhibit cell proliferation in these cells.

Action Environment

It is known that changes in lifestyle and environmental factors can influence the occurrence of diseases such as cancer . Therefore, it is plausible that environmental factors could also influence the action and efficacy of benzofuran compounds.

Propriétés

IUPAC Name |

3-(1-benzofuran-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDUNTTZGGLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)